molecular formula C23H15ClN4O7 B404510 N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE

N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE

Cat. No.: B404510
M. Wt: 494.8g/mol
InChI Key: RCIKEFHYGIZXJE-UHFFFAOYSA-N
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Description

“N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” is a complex organic compound that features multiple functional groups, including nitro, chloro, and isoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Chlorination: Substitution of hydrogen atoms with chlorine.

    Amide Formation: Coupling of the nitro-chloro aromatic compound with an isoindole derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to amines.

    Reduction: The compound can be reduced to form various intermediates.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can yield a variety of derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with nitro and chloro groups are often used as intermediates in the synthesis of catalysts.

    Materials Science: Such compounds can be used in the development of new materials with specific electronic properties.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand the interaction of complex organic molecules with biological systems.

Industry

    Dyes and Pigments: The aromatic structure with nitro and chloro groups can be used in the synthesis of dyes and pigments.

    Polymers: Used as monomers or additives in polymer chemistry.

Mechanism of Action

The mechanism of action for “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro and chloro groups could play a role in binding to molecular targets, while the isoindole moiety might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide: Similar structure but without the additional nitro group on the phenyl ring.

    N-{4-chloro-3-nitrophenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-methoxyphenyl}propanamide: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

The presence of both nitro and chloro groups, along with the isoindole moiety, makes “N-(4-CHLORO-3-NITROPHENYL)-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-(4-NITROPHENYL)PROPANAMIDE” unique

Properties

Molecular Formula

C23H15ClN4O7

Molecular Weight

494.8g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C23H15ClN4O7/c24-18-10-7-14(12-19(18)28(34)35)25-21(29)20(11-13-5-8-15(9-6-13)27(32)33)26-22(30)16-3-1-2-4-17(16)23(26)31/h1-10,12,20H,11H2,(H,25,29)

InChI Key

RCIKEFHYGIZXJE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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